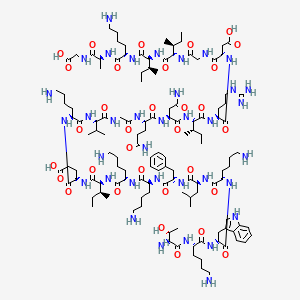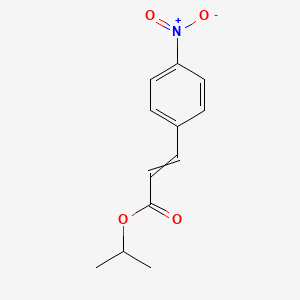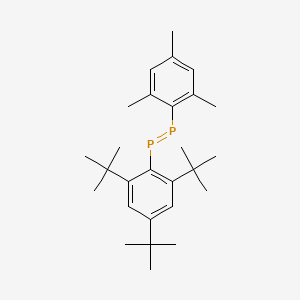
Mesityl(2,4,6-tri-tert-butylphenyl)diphosphene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mesityl(2,4,6-tri-tert-butylphenyl)diphosphene is an organophosphorus compound with the molecular formula C27H40P2 and a molecular weight of 426.5540 . This compound is notable for its phosphorus-phosphorus double bond (P=P), which is stabilized by the steric hindrance provided by the mesityl and 2,4,6-tri-tert-butylphenyl groups .
Vorbereitungsmethoden
The synthesis of Mesityl(2,4,6-tri-tert-butylphenyl)diphosphene typically involves the reaction of 2,4,6-tri-tert-butylphenylphosphonous dichloride with magnesium in a Grignard-type reaction . This method is effective due to the steric protection provided by the bulky substituents, which stabilize the otherwise reactive P=P bond
Analyse Chemischer Reaktionen
Mesityl(2,4,6-tri-tert-butylphenyl)diphosphene undergoes various chemical reactions, including photoirradiation, which leads to the formation of 1,2-bis(2,4,6-tri-tert-butylphenyl)diphosphene via a cyclotetraphosphane intermediate . The compound can also participate in oxidation and reduction reactions, although specific reagents and conditions for these reactions are not extensively detailed in the literature .
Wissenschaftliche Forschungsanwendungen
Mesityl(2,4,6-tri-tert-butylphenyl)diphosphene has several scientific research applications, particularly in the field of organophosphorus chemistry. It is used to study the properties and reactivity of low-coordinate phosphorus compounds, which are of interest due to their unique bonding and electronic characteristics . Additionally, this compound serves as a model for understanding the behavior of P=P bonds in various chemical environments .
Wirkmechanismus
The mechanism of action for Mesityl(2,4,6-tri-tert-butylphenyl)diphosphene involves the stabilization of the P=P bond by the steric hindrance provided by the mesityl and 2,4,6-tri-tert-butylphenyl groups . This stabilization allows the compound to maintain its double-bond character, which is crucial for its reactivity and applications in research .
Vergleich Mit ähnlichen Verbindungen
Mesityl(2,4,6-tri-tert-butylphenyl)diphosphene is unique among organophosphorus compounds due to its combination of steric protection and the presence of a P=P bond. Similar compounds include bis(2,4,6-tri-tert-butylphenyl)diphosphene, which also features a P=P bond stabilized by bulky substituents . Other related compounds include 1-phosphaethene, 1,3-diphosphaallene, and 3,4-diphosphinidenecyclobutene, all of which exhibit unique bonding and electronic properties due to their low-coordinate phosphorus atoms .
Eigenschaften
CAS-Nummer |
85028-86-0 |
|---|---|
Molekularformel |
C27H40P2 |
Molekulargewicht |
426.6 g/mol |
IUPAC-Name |
(2,4,6-tritert-butylphenyl)-(2,4,6-trimethylphenyl)phosphanylidenephosphane |
InChI |
InChI=1S/C27H40P2/c1-17-13-18(2)23(19(3)14-17)28-29-24-21(26(7,8)9)15-20(25(4,5)6)16-22(24)27(10,11)12/h13-16H,1-12H3 |
InChI-Schlüssel |
KDQLINDARPDOEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)P=PC2=C(C=C(C=C2C(C)(C)C)C(C)(C)C)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



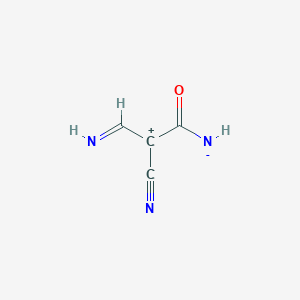
![1-[(Pyrrolidin-1-yl)methyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B14421027.png)
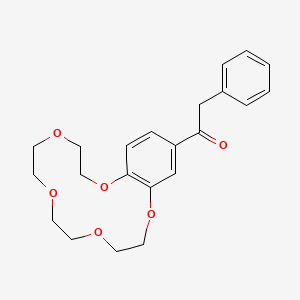
![2-[1-Hydroxy-4-(4-hydroxyphenyl)cyclohexyl]butanoic acid](/img/structure/B14421038.png)
![2,3,5,7,8-Pentaphenylpyrido[3,4-b]pyrazine](/img/structure/B14421043.png)
![2-[3-(1,3-Dithiolan-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14421050.png)
![(1R,5R,6R,9R,10R,12S,16R,18S,20R,22R,23S)-3,9,23-trihydroxy-22-methoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-one](/img/structure/B14421054.png)
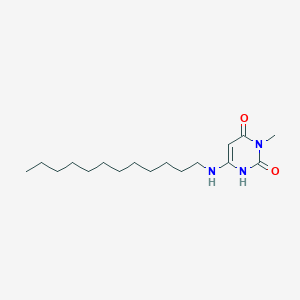
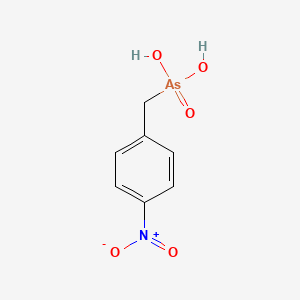
![2,5-Dimethyloctahydro-1H-cyclopenta[c]pyridine](/img/structure/B14421069.png)
